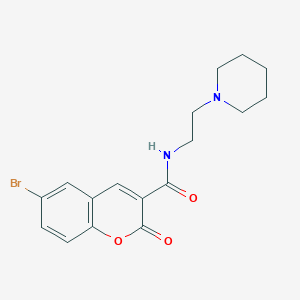![molecular formula C23H23N3O6S2 B2628623 2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide CAS No. 1032188-94-5](/img/structure/B2628623.png)
2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide is a useful research compound. Its molecular formula is C23H23N3O6S2 and its molecular weight is 501.57. The purity is usually 95%.
BenchChem offers high-quality 2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
Synthesis of Derivatives : A study by Hussain et al. (2017) focused on synthesizing a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These compounds showed good enzyme inhibitory activity and were active against various bacterial strains, suggesting their potential as therapeutic agents (Hussain et al., 2017).
Antimicrobial and Enzyme Inhibitory Activity : Abbasi et al. (2019) synthesized a series of derivatives that exhibited considerable α-glucosidase inhibitory activity and a mild cytotoxic profile. These findings highlight the compound's potential in developing treatments for various diseases (Abbasi et al., 2019).
Antibacterial Efficacy : Foroumadi et al. (1999) investigated N-substituted piperazinyl quinolones, showing notable antibacterial activity, especially against staphylococci. This research underscores the compound's relevance in addressing bacterial infections (Foroumadi et al., 1999).
Alzheimer's Disease Research
- Alzheimer's Disease : Hassan et al. (2018) explored multifunctional amides derived from the compound, focusing on Alzheimer's disease. The study found that certain derivatives exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their utility in Alzheimer's disease research (Hassan et al., 2018).
Antibacterial and Antimicrobial Properties
Antibacterial Agents : Research by Abbasi et al. (2018) synthesized 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, which demonstrated decent inhibitory activity against both Gram-negative and Gram-positive bacteria. This study contributes to understanding the compound's potential as an antibacterial agent (Abbasi et al., 2018).
Antituberculosis Activity : Foroumadi et al. (2003) evaluated N-piperazinyl quinolone derivatives for their antituberculosis activity. Compounds in this study showed effective antimycobacterial properties, contributing to tuberculosis treatment research (Foroumadi et al., 2003).
Cancer Research
- Anticancer Agents : Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing strong anticancer properties in certain compounds. This highlights the compound's relevance in developing new anticancer agents (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S2/c1-16-6-8-17(9-7-16)34(30,31)21(24-20(27)18-4-2-14-32-18)23(29)26-12-10-25(11-13-26)22(28)19-5-3-15-33-19/h2-9,14-15,21H,10-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVMGAKUZJVNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CS3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

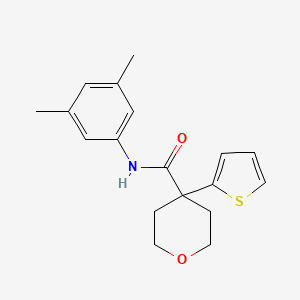
![3-[[4-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2628541.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2628544.png)
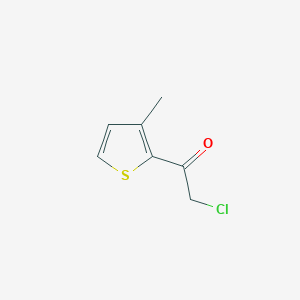
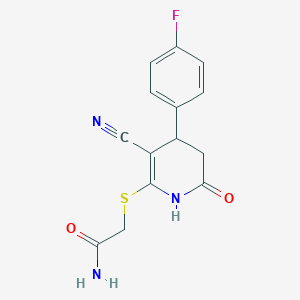
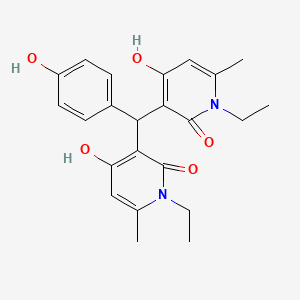
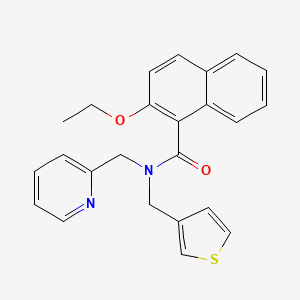
![4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2628550.png)
![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide](/img/structure/B2628553.png)
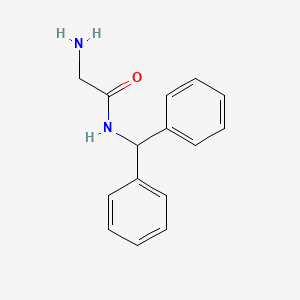
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2628558.png)
![N-[1-(Dimethylcarbamoyl)cyclopropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2628559.png)
